N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide
Description
N-(2-bicyclo[221]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-8(12(16)7-14-2)13(17)15-11-6-9-3-4-10(11)5-9/h8-12,14,16H,3-7H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXSTJMGLXTMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CNC)O)C(=O)NC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide typically involves a multi-step process. One common method includes the aminomethylation of bicyclo[2.2.1]heptane-2,3-diol, followed by further functionalization to introduce the hydroxy, methyl, and methylamino groups . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide exerts its effects involves interactions with specific molecular targets. For example, it may act as an antagonist to certain chemokine receptors, thereby inhibiting cancer metastasis . The compound’s bicyclic structure allows it to fit into specific binding sites on target proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-diarylsquaramide derivatives: These compounds share a similar bicyclic structure and have been studied for their potential as CXCR2 selective antagonists.
Aminomethoxybicyclo[2.2.1]heptanes: These derivatives have shown high bactericidal and fungicidal activity and are used in similar applications.
Uniqueness
N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
